3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-6-5-8-16(12-15)22-27-23(33-28-22)17-10-11-19-20(13-17)26-25(31)29(24(19)30)14-18-7-3-4-9-21(18)32-2/h3-13H,14H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCDXMSNKIGCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its antibacterial and anticancer potential, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of the compound can be outlined as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The compound features a quinazoline backbone substituted with a methoxybenzyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds in the quinazoline series demonstrate activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Case Study: Antibacterial Efficacy
In a comparative study of quinazoline derivatives:
- Compound A : Inhibition zone of 12 mm against Staphylococcus aureus.
- Compound B : Minimum Inhibitory Concentration (MIC) of 75 mg/mL against Escherichia coli.
- 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione showed comparable or superior activity against Candida albicans, with an inhibition zone value exceeding 11 mm and an MIC value of 80 mg/mL .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively documented. The compound in focus has been tested against multiple human tumor cell lines.
Research Findings
A study evaluating the cytotoxic effects of various quinazoline derivatives found that:
- The tested compound inhibited the growth of several cancer cell lines with an average logGI50 value ranging from -6.1 to -6.5.
- Specific substitutions at the 7-position of the quinazoline ring were essential for enhancing antitumor activity .
The biological activity is believed to stem from multiple mechanisms:
- Inhibition of DNA Synthesis : Quinazolines may interfere with DNA replication in bacterial and cancer cells.
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes critical in cell proliferation and survival pathways.
Data Summary Table
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including those similar to 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione . A series of quinazoline derivatives were synthesized and tested against various bacterial strains. For instance, compounds containing oxadiazole moieties demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 77 |
Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. A study reported that certain derivatives exhibited significant inhibition of edema in animal models. The anti-inflammatory activity was linked to the ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Table 2: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Edema |
|---|---|---|
| Compound A | 50 | 36.3 |
| Compound B | 50 | 16.3 |
Case Study 1: Antibacterial Screening
A comprehensive screening of various quinazoline derivatives was performed to evaluate their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the quinazoline ring significantly enhanced antibacterial potency. For example, the introduction of an oxadiazole ring at position three improved activity against both strains compared to unsubstituted analogs .
Case Study 2: Anti-inflammatory Evaluation
In another study focused on anti-inflammatory effects, a series of quinazoline compounds were tested in a carrageenan-induced paw edema model in rats. The results demonstrated that compounds with electron-donating groups exhibited higher anti-inflammatory activity compared to those with electron-withdrawing groups. This finding supports the notion that electronic effects play a vital role in modulating biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing quinazoline-2,4-dione derivatives with oxadiazole substituents?
- Methodological Answer :
- Step 1 : Start with cyclocondensation of thiourea intermediates (e.g., derived from aryl isothiocyanates) using acid catalysts like HCl or H2SO4 to form oxadiazole rings .
- Step 2 : Introduce the methoxybenzyl group via nucleophilic substitution or alkylation reactions. For example, use 2-methoxybenzyl chloride in DMF with K2CO3 as a base .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using / NMR and FT-IR .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Single-Crystal X-ray Diffraction : Resolve crystal structures to confirm bond angles and spatial arrangement (e.g., monoclinic system, P21/c space group) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+ peak at m/z 456.3) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone-of-inhibition data to standard antibiotics .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinazoline-oxadiazole hybrids?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. methyl groups) and compare activity trends across derivatives .
- Dose-Response Curves : Test compounds at multiple concentrations (0.1–100 µM) to identify non-linear effects or off-target interactions .
- Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor binding stability and validate experimental IC50 discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while monitoring LogP values via HPLC .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze degradation half-life using LC-MS .
- Pro-drug Design : Mask acidic/basic moieties with ester or amide linkages to enhance bioavailability .
Q. How to design experiments for elucidating the mechanism of action against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX-2) or acetylcholinesterase (AChE) using fluorogenic substrates (e.g., DTNB for AChE) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) for target enzymes .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
